N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrahydropyran ring, a piperidine ring, and a sulfamoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfamoyl Group: The sulfamoyl group is attached using a sulfonamide formation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)butyramide
Uniqueness
N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-methyl-4-[[1-(oxan-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-3-21(25)23-18-4-5-20(16(2)14-18)29(26,27)22-15-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h4-5,14,17,19,22H,3,6-13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPAYWVXKHZVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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